(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can influence the compound’s binding affinity and selectivity, making it a valuable tool in drug design and development. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Fluorophenyl)-2-methylpropan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-Fluorophenylamine: A simpler compound with a similar structure but lacking the chiral center.
2-Fluorodeschloroketamine: A compound with structural similarities, used in dissociative research.
Uniqueness
(S)-1-(2-Fluorophenyl)-2-methylpropan-1-amine is unique due to its chiral nature and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
(1S)-1-(2-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
JYMISMQKZXSRIG-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1F)N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)N |
Origin of Product |
United States |
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